Welcome to the BenchChem Online Store!
molecular formula C8H10N2O B031664 (S)-2-amino-2-phenylacetamide CAS No. 6485-52-5

(S)-2-amino-2-phenylacetamide

Cat. No. B031664
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09302012B2

Procedure details

To a solution of acid 9 (38 mg, 0.039 mmol) and N-methyl morpholine (4.5 μL, 0.041 mmol) in 1.5 mL of anhydrous THF cooled to 0° C. was added isobutyl chloroformate (5.2 μL, 0.040 mmol) and the mixture was stirred for 1 hour at that temperature. A solution of D-phenylglycinamide (8.6 mg, 0.057 mmol) and Et3N (10 μL) in 1 mL of THF/H2O 4:1 was added and the mixture was stirred for 1 h at 0° C. and 1 h at room temperature. After removal of the THF under vacuum, the residue was suspended in H2O (5 mL) and extracted with EtOAc (5 mL×3). The combined organic layers were dried over Na2SO4 and filtered. The solvent was removed under vacuum and the residue was purified by chromatography on a silica gel column (5-8% MeOH in CH2Cl2) to give conjugate S1 (28 mg, 66%) as a white solid: 1H NMR (600 MHz, DMSO-d6) δ8.41 (d, J=7.9 Hz, 1H), 8.31 (t, J=5.3 Hz, 3H), 7.65 (br. s., 1H), 7.25-7.45 (m, 14H), 7.13 and 7.12 (2×s, 2H), 5.36 (d, J=8.2 Hz, 1H), 3.11-3.17 (m, 6H), 2.35-2.48 (m, 2H), 2.30-2.34 (m, 2H), 2.28 (s, 9H), 2.21 (s, 9H), 1.58-1.67 (m, 6H), 1.37-1.44 (m, 6H); HRMS (ESI) calcd. for C55H63N6O18 (M+H)+: 1095.4193, found 1095.4203.
[Compound]
Name
acid 9
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
4.5 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
5.2 μL
Type
reactant
Reaction Step Two
Quantity
8.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.ClC(OCC(C)C)=O.[CH:16]1[CH:21]=CC(C(N)C(N)=O)=[CH:18][CH:17]=1.CC[N:29](CC)CC>C1COCC1.C1COCC1.O>[C:7]1([NH:2][CH2:3][C:4]([NH2:29])=[O:5])[CH:6]=[CH:18][CH:17]=[CH:16][CH:21]=1 |f:5.6|

Inputs

Step One
Name
acid 9
Quantity
38 mg
Type
reactant
Smiles
Name
Quantity
4.5 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.2 μL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
8.6 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(=O)N)N
Name
Quantity
10 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at 0° C. and 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of the THF under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column (5-8% MeOH in CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give conjugate S1 (28 mg, 66%) as a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)NCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.